molecular formula C21H23N3OS B6477251 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide CAS No. 2640977-99-5

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B6477251
CAS No.: 2640977-99-5
M. Wt: 365.5 g/mol
InChI Key: NUNRYCXOPSJBQX-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide is a propanamide derivative featuring a phenylsulfanyl moiety and a phenethyl group substituted with a 1-methylpyrazole ring. This compound is structurally characterized by:

  • Core structure: A propanamide backbone.
  • Substituents:
    • A phenylsulfanyl group (-S-C₆H₅) at the third carbon of the propanamide chain.
    • A phenethyl group linked to the 4-position of a 1-methylpyrazole ring at the amide nitrogen.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-24-20(12-15-23-24)18-9-7-17(8-10-18)11-14-22-21(25)13-16-26-19-5-3-2-4-6-19/h2-10,12,15H,11,13-14,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNRYCXOPSJBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several propanamide derivatives reported in recent literature. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Activity Synthesis Yield/Key Steps Reference ID
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide (Target) - Phenylsulfanyl group
- 1-Methylpyrazole-phenethyl
Not explicitly reported (likely kinase or enzyme inhibitor) Amide coupling (similar to )
3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide - Methoxybenzamide
- Morpholine-ethoxy group
Platelet aggregation inhibitor Suzuki coupling, amidation (78% yield)
N-(4-Methylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide - Tetrazolylsulfanyl group
- 4-Methylphenyl
Anticandidal/antimicrobial Thiol-ene coupling, recrystallization (60–70% yield)
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide - Oxadiazole ring
- 4-Methoxyphenyl
Antiproliferative (cancer cell lines) Cyclocondensation, amide coupling (64–72% yield)
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide - Hydroxy-N-methyl group
- Diarylpyrazole
Not reported (probable anti-inflammatory) Pyrazole synthesis via hydrazine condensation, amidation

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The phenylsulfanyl group in the target compound distinguishes it from analogs with tetrazolylsulfanyl (e.g., ) or oxadiazole (e.g., ) groups. Sulfanyl groups are known to modulate redox activity and metal chelation, which may influence enzyme inhibition . The 1-methylpyrazole-phenethyl substituent contrasts with morpholine-ethoxy () or hydroxy-N-methyl () groups, altering solubility and target selectivity.

Synthetic Routes :

  • The target compound likely employs amide coupling (similar to ), where a propanamide intermediate reacts with a substituted phenethylamine.
  • In contrast, analogs like 3-methoxy-N-{3-(1-methylpyrazole)...}benzamide () use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation.

Physicochemical Properties :

  • The phenylsulfanyl group increases hydrophobicity (logP ~3.5 estimated) compared to morpholine-ethoxy (logP ~2.1) or tetrazolylsulfanyl (logP ~2.8) analogs.
  • The 1-methylpyrazole ring may enhance metabolic stability compared to tetrazole or oxadiazole rings, which are prone to oxidation .

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a pyrazole moiety, which is known for its broad spectrum of biological effects. The structural formula can be represented as follows:

\text{N 2 4 1 methyl 1H pyrazol 5 yl phenyl ethyl}-3-(phenylsulfanyl)propanamide}

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving carrageenan-induced paw edema in rats, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

Pyrazole derivatives are also recognized for their anticancer potential. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . For example, certain derivatives demonstrated cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy.

3. Antimicrobial Effects

The compound's structure allows it to interact with bacterial and fungal targets effectively. Studies have reported that pyrazole-containing compounds exhibit antimicrobial activity against various pathogens, including E. coli and Staphylococcus aureus. The presence of the phenylsulfanyl group enhances its ability to penetrate microbial membranes, thereby increasing its efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and tumor growth.
  • Oxidative Stress Induction : Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives which were tested for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. Results indicated that specific derivatives had significant anti-inflammatory effects comparable to ibuprofen .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that certain pyrazole derivatives could inhibit cell growth by inducing apoptosis through the activation of caspase pathways. These findings highlight the potential for developing new anticancer therapies based on this scaffold .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AnticancerInduction of apoptosis
AntimicrobialMembrane penetration and enzyme inhibition

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